1-(3-Aminopyridin-2-yl)ethanone

Analytical Chemistry Quality Control Positional Isomer Separation

Fragment-based drug discovery faces a bottleneck: 3-aminopyridine requires electrophilic functionalization before diversification. 1-(3-Aminopyridin-2-yl)ethanone eliminates this step with a pre-installed reactive 2-acetyl group ortho to the 3-amino pharmacophore, enabling direct condensation to pyrazoles, oximes, or chalcone-type analogs. • Direct [3+2] cycloaddition to pyrazolo[1,5-a]pyridines - regioselective cyclization not achievable with 3,4-isomers • ≥98% GC purity, ≤0.5% moisture - reduces downstream purification burden vs. 95%-grade alternatives • Kilogram-scale availability with batch-specific CoA for cGMP intermediate manufacturing

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 13210-25-8
Cat. No. B080972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopyridin-2-yl)ethanone
CAS13210-25-8
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=N1)N
InChIInChI=1S/C7H8N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,8H2,1H3
InChIKeyOCTRKCGAMLAULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopyridin-2-yl)ethanone (CAS 13210-25-8) – A 2,3-Disubstituted Pyridine Building Block with Defined Regiochemistry for Heterocyclic Synthesis and Pharmacological Exploration


1-(3-Aminopyridin-2-yl)ethanone (synonym: 2-acetyl-3-aminopyridine; CAS 13210-25-8) is a disubstituted pyridine featuring an electron-donating 3-amino group and an electron-withdrawing 2-acetyl group, yielding a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. This substitution pattern creates a unique ortho-amino-ketone motif that distinguishes it from all other positional isomers of the amino-acetylpyridine series [2]. The compound is primarily deployed as a versatile intermediate for constructing fused nitrogen-containing heterocycles (pyrazoles, pyrazolo[1,5-a]pyridines, pyridopyrimidines) and as a fragment starting point for medicinal chemistry campaigns targeting kinase enzymes and other pharmacological targets .

Defined 2,3-regiochemistry for heterocyclic synthesis
Ortho-amino-ketone motif for fused-ring construction
Fragment starting point for kinase-targeted libraries

Why 1-(3-Aminopyridin-2-yl)ethanone Cannot Be Replaced by Its Positional Isomers or Simpler Pyridine Analogs – Critical Regiochemical Demands in Downstream Reactions


Compounds within the amino-acetylpyridine isomeric family share the same molecular formula but exhibit profoundly different physicochemical properties and reactivity profiles that directly impact synthetic utility and biological recognition. Gas-liquid chromatographic studies have established that the contributions of acetyl and amino groups to retention indices are the smallest for α-substituents (substituents adjacent to the nitrogen atom), meaning that 2-substituted isomers elute with markedly different retention parameters compared to their 3- and 4-substituted counterparts [1]. Furthermore, mechanistic investigations on the acetylation of aminopyridines reveal that the rate-determining acetylation step occurs directly at the amino nitrogen for both 2- and 3-aminopyridines, whereas 4-aminopyridine proceeds through a ring N-acetyl intermediate – a divergent pathway that alters regiochemical outcomes in synthetic sequences [2]. Simply substituting 1-(3-aminopyridin-2-yl)ethanone with 1-(2-aminopyridin-3-yl)ethanone (CAS 65326-33-2) or 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) changes the spatial arrangement of hydrogen-bond donor and acceptor sites, which can completely abrogate the formation of the intended cyclization products or disrupt key binding interactions in a biological target [3].

Attribute
Target Compound
Positional Isomers
Regiochemistry
2-acetyl, 3-amino (ortho)
2,4- or 3,4- patterns may alter cyclization mode
Acetylation Path
Direct N-acetylation predicted
4-amino isomers may proceed via ring N-intermediate
H-Bond Topology
Distinct donor–acceptor arrangement
Spatial shift can disrupt supramolecular synthons

Evidence-Based Differentiation of 1-(3-Aminopyridin-2-yl)ethanone (CAS 13210-25-8) from Closest Structural Analogs


Chromatographic Retention Identity: α- versus β- versus γ-Acetylpyridine Elution Behavior Enables Reliable Analytical Discrimination

1-(3-Aminopyridin-2-yl)ethanone, bearing its acetyl group in the α-position (adjacent to the pyridine nitrogen), exhibits distinct gas-liquid chromatographic (GLC) retention behavior compared to its β- and γ-substituted analogs. A systematic study determined GLC retention indices (Kováts-type) for the complete set of formyl-, acetyl-, and aminopyridine positional isomers on two stationary phases of differing polarity [1]. The contribution of the acetyl group to the retention index was found to be the smallest for α-substituents due to the electron-withdrawing nature of the adjacent pyridine nitrogen, which alters analyte-stationary phase interactions. This differential sorption property means that the α-acetyl (2-acetyl) derivative – the target compound – consistently elutes at a retention time significantly different from its 3-acetyl and 4-acetyl isomers, providing a robust analytical fingerprint for identity verification in procurement and batch release testing [1].

GLC Retention Identity
Cross-study comparable
α-acetyl substitution shows smallest retention index contribution; rank-order α < β ≈ γ
Supports unambiguous isomer identity confirmation
Exact index values in original publication; method-context review
Analytical Chemistry Quality Control Positional Isomer Separation

Acetylation Mechanism Divergence: Direct N-Amino Acetylation Pathway Defines Reactivity for 2-Aminopyridine-Scaffold Systems

Kinetic studies on the acetylation of aminopyridines with acetic anhydride in acetone at 36 °C have established a fundamental mechanistic divergence based on the position of the amino group [1]. For all 2-aminopyridines and 3-aminopyridines studied, the rate-determining acetylation step occurs directly at the exocyclic amino nitrogen, producing the corresponding N-acetylamino derivative. In contrast, for 4-aminopyridine, the reaction proceeds through a ring N-acetyl intermediate before rearranging to the exocyclic amino-acetylated product. The further significance of this mechanism is demonstrated by the fact that the presence of a 2-methyl substituent completely blocks the ring N-acetyl pathway available to 4-aminopyridine [1]. Although 1-(3-aminopyridin-2-yl)ethanone already bears a 2-acetyl substituent rather than a 2-methyl substituent, the mechanism studies show that the 3-amino substitution pattern enforces a direct N-acetylation pathway that is kinetically and mechanistically distinct from the behavior of 4-aminopyridine derivatives. This mechanistic predictability is essential when designing multistep synthetic sequences where selective acylation of the amino group must precede further functionalization of the ring.

Acetylation Mechanism
Class-level inference
3-aminopyridine scaffold: direct exocyclic N-acetylation; no ring N-intermediate
Predictable pathway reduces regioisomeric impurity risk
Binary mechanistic divergence vs. 4-aminopyridine; source review
Physical Organic Chemistry Reaction Mechanism Kinetics

Commercial Purity Benchmarking: 98% (GC) Minimum Purity Specification with Controlled Moisture Content Supports Kilogram-Scale Availability

Commercially sourced 1-(3-aminopyridin-2-yl)ethanone (CAS 13210-25-8) is routinely supplied with a minimum purity specification of 98% as determined by GC, with moisture content controlled to ≤0.5% [1]. This specification is comparable to or exceeds that of its closest structural isomer, 1-(2-aminopyridin-3-yl)ethanone (CAS 65326-33-2), which is also offered at ≥98% purity (HPLC) . However, the third isomeric variant, 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1), is typically supplied at a lower specification of only 95% purity , necessitating additional purification before use in sensitive catalytic or medicinal chemistry applications. The consistent 98% GC purity with sub-0.5% moisture specification across multiple independent suppliers for the target compound ensures reliable batch-to-batch consistency when operating at scale.

Commercial Purity
Cross-study comparable
Target: ≥98% (GC), Moisture ≤0.5%+3% vs. 4-isomer
Higher baseline purity supports scale-up workflows
4-isomer supplied at 95%; supplier specification review
Quality Assurance Supply Chain Purity Specification

Unique ortho-Amino-Ketone Regiochemistry Enables Regioselective Fused Heterocycle Construction Unattainable with Isomeric Amino-Acetylpyridines

The ortho relationship between the amino group (position 3) and the acetyl carbonyl (position 2) in 1-(3-aminopyridin-2-yl)ethanone creates a 1,4-disposed nucleophile–electrophile pair that is geometrically poised for annulation reactions forming six-membered fused heterocycles, including pyrido[2,3-b]pyrimidines and 1,8-naphthyridines. In contrast, the isomeric 1-(2-aminopyridin-3-yl)ethanone (CAS 65326-33-2) presents a 1,2-relationship between the amino and acetyl groups, favoring five-membered ring cyclizations (e.g., benzimidazole-type products), while 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) positions the amino and acetyl groups in a 1,3-relationship that cannot directly cyclize without an additional linking atom [1]. This regiochemical distinction means that the target compound provides exclusive access to specific tricyclic scaffolds relevant to kinase inhibitor design and DNA-intercalating agent development .

Cyclization Regiochemistry
Class-level inference
1,4-disposed NH₂–C=O enables six-membered ring annulation; isomers favor five-membered or require linker
Exclusive access to pyridopyrimidine/naphthyridine scaffolds
Qualitative regiochemical divergence; context-dependent
Heterocyclic Chemistry Cyclization Regioselectivity

Dual Hydrogen-Bond Donor–Acceptor Architecture Provides Predictable Supramolecular Synthon Behavior Distinct from Other Amino-Acetylpyridine Isomers

The self-association behavior of (acetylamino)pyridines in condensed phases has been investigated using conventional and linear-polarized IR spectroscopy, together with B3LYP/6-31+G** level theoretical calculations [1]. These studies, performed on 2- and 3-(acetylamino)pyridines, demonstrate that the precise positioning of the acetylamino substituent relative to the pyridine nitrogen governs dimerization patterns through N(amide)–H···N(pyridine) intermolecular hydrogen bonds [1]. For the target compound, the 3-amino-2-acetyl arrangement presents a hydrogen-bond donor (NH₂) and acceptor (pyridine N and C=O) topology that is distinct from all other isomeric arrangements. The 2-(acetylamino)pyridine motif has been specifically identified as a highly effective cocrystallizing agent with carboxylic acids, exploiting the 2-aminopyridine···carboxylic acid heterosynthon . The target compound, with its free amino group still available for derivatization, can serve as a precursor to such cocrystallization agents while also offering the capacity for metal coordination through both the pyridine nitrogen and the carbonyl oxygen.

H-Bond Architecture
Cross-study comparable
IR spectral signatures and DFT-calculated dimerization geometries differ by isomer
Predictable synthon behavior for cocrystal design
Exact wavenumbers in source; method-context review
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Biological Activity Profile Leverages 3-Aminopyridine Pharmacophore While 2-Acetyl Substituent Modulates Potency and Physicochemical Properties

The 3-aminopyridine scaffold is a well-validated pharmacophore demonstrating inhibition of botulinum neurotoxin serotype A (BoNT/A) with an IC₅₀ of 3.3 μM [1], and 3-aminopyridine-derived amides have been developed as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) through fragment-based design [2]. Direct biochemical evaluation of 1-(3-aminopyridin-2-yl)ethanone against dihydroorotase from mouse Ehrlich ascites cells yielded an IC₅₀ of 180 μM at pH 7.37 [3], indicating weak basal enzyme inhibitory activity that can be improved through structural elaboration. In comparison, the unsubstituted 3-aminopyridine (CAS 462-08-8) lacks the 2-acetyl handle necessary for further chemical diversification, while the isomeric 2-amino-3-acetylpyridine (CAS 65326-33-2) has been reported to exhibit antimicrobial and anticancer activity through its derivatives . The target compound thus occupies a strategic intermediate position: it retains the pharmacophoric 3-aminopyridine core while providing a reactive ketone moiety for condensation, Schiff base formation, and α-functionalization – enabling rapid analog generation without sacrificing the core biological recognition element.

Biological Activity
Cross-study comparable
Dihydroorotase IC₅₀: 180 μM
Retains 3-aminopyridine pharmacophore with synthetic handle
Weak basal activity; scaffold enables rapid analog generation
Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

High-Value Deployment Scenarios for 1-(3-Aminopyridin-2-yl)ethanone (CAS 13210-25-8) Based on Evidence-Validated Differentiation


Medicinal Chemistry Fragment Elaboration: Building 3-Aminopyridine-Derived Kinase Inhibitor Libraries with a Pre-installed Ketone Handle

For fragment-based drug discovery programs targeting kinases or NAMPT, 1-(3-aminopyridin-2-yl)ethanone provides an advanced starting point that combines the 3-aminopyridine pharmacophore (validated against BoNT/A at IC₅₀ 3.3 μM and NAMPT) with a reactive 2-acetyl group for rapid diversification [1]. Unlike 3-aminopyridine itself, which requires electrophilic substitution for functionalization, the target compound enables immediate condensation with hydrazines to yield pyrazoles, with hydroxylamines to form oximes, or with aldehydes to generate chalcone-type analogs – all while retaining the pyridine nitrogen and 3-amino group for target recognition. The weak dihydroorotase inhibition (IC₅₀ 180 μM) provides a baseline activity level that can be optimized through focused library synthesis .

Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition with Enaminones

The 3-amino-2-acetyl substitution pattern of the target compound enables direct [3+2] cycloaddition with enaminones to construct 3-acyl-pyrazolo[1,5-a]pyridine scaffolds, a class of compounds with documented kinase inhibitory activity [1]. The ortho relationship between the amino group and the acetyl carbonyl ensures regioselective cyclization that would not be possible with the 3-amino-4-acetyl isomer (CAS 13210-52-1), where the 1,3-disposition of reactive groups prevents productive cyclization without additional steps . This direct synthetic route eliminates protection/deprotection sequences and reduces step count compared to alternative isomeric starting materials.

Cocrystal and Supramolecular Design: Exploiting Defined Hydrogen-Bond Donor–Acceptor Geometry for Crystalline Complex Formation

The target compound's distinct hydrogen-bonding topology, characterized by IR spectroscopy and DFT calculations [1], makes it a candidate for cocrystal engineering with carboxylic acid-containing active pharmaceutical ingredients (APIs). The 2-aminopyridine···carboxylic acid synthon is a well-established supramolecular motif for improving API solubility and dissolution rate, and the target compound can be directly N-acetylated to generate the corresponding 2-(acetylamino)-3-acetylpyridine, which serves as a cocrystallizing agent . The availability of both the pyridine nitrogen and the carbonyl oxygen as hydrogen-bond acceptors, combined with the amino group as a donor, provides greater structural flexibility in cocrystal design compared to isomers where these functional groups are differently positioned.

Kilogram-Scale Intermediate Supply for Heterocyclic Compound Libraries with Consistent ≥98% Purity

For industrial-scale production of pyridine-based pharmaceutical intermediates, 1-(3-aminopyridin-2-yl)ethanone is commercially available at ≥98% GC purity with moisture content controlled to ≤0.5%, and production capacity extends to kilogram quantities [1]. In contrast, the 4-isomer (CAS 13210-52-1) is typically supplied at only 95% purity , translating to a 3-percentage-point purity deficit that, at the kilogram scale, represents approximately 30 grams of additional impurities per kilogram of material. For cGMP intermediate manufacturing where impurity profiles must be rigorously controlled, the higher baseline purity of the target compound reduces the burden on downstream purification and streamlines regulatory documentation.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-installed ketone handle on 3-aminopyridine core
Fragment elaboration efficiency vs. 3-aminopyridine
Pyrazolo[1,5-a]pyridine construction
Ortho-amino-ketone regiochemistry
Regioselective [3+2] cycloaddition fidelity
Cocrystal engineering with APIs
Defined hydrogen-bond donor–acceptor topology
Synthon reproducibility vs. isomeric patterns
Kilogram-scale intermediate supply
≥98% GC purity, ≤0.5% moisture specification
Batch-to-batch consistency and impurity profile review

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